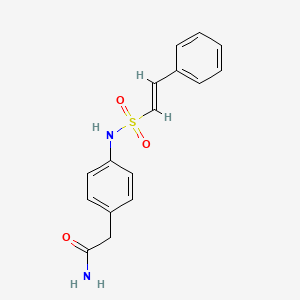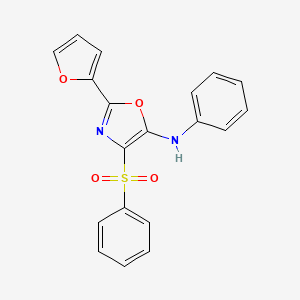![molecular formula C12H12N4O3 B2447424 3-[1-(pyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034363-69-2](/img/structure/B2447424.png)
3-[1-(pyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(pyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-dione derivatives. These compounds are known for their significant biological activities and have been extensively studied for their pharmacological properties . The structure of this compound includes a nicotinoyl group attached to an azetidine ring, which is further connected to an imidazolidine-2,4-dione core.
準備方法
The synthesis of 3-[1-(pyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation, where the imidazolidine-2,4-dione core is synthesized through a multi-step reaction involving the condensation of appropriate aldehydes and amines . Another method involves the Bucherer-Berg reaction, which is modified to synthesize larger homologous molecules . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
3-[1-(pyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions may produce reduced forms of the compound.
科学的研究の応用
3-[1-(pyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticonvulsant and antibacterial properties . The compound has shown promising results in molecular docking studies, indicating its potential as a good anticonvulsant agent . Additionally, it has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria .
作用機序
The mechanism of action of 3-[1-(pyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its binding affinity towards the Voltage-Gated Sodium Channel Inner Pore, which plays a crucial role in the regulation of neuronal excitability . The compound’s antibacterial activity is linked to its ability to inhibit bacterial protein targets, leading to the disruption of bacterial cell functions .
類似化合物との比較
3-[1-(pyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can be compared with other similar compounds, such as thiazolidine-2,4-dione derivatives. While both classes of compounds exhibit significant biological activities, this compound is unique due to its specific structural features and the presence of the nicotinoyl group . Similar compounds include 5,5-diphenylimidazolidine-2,4-dione and its derivatives, which have been studied for their antibacterial and antifungal properties .
特性
IUPAC Name |
3-[1-(pyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c17-10-5-14-12(19)16(10)9-6-15(7-9)11(18)8-2-1-3-13-4-8/h1-4,9H,5-7H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWINRTZBRISKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CC=C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2447342.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2447343.png)


![(E)-4-(((3-(1H-imidazol-1-yl)propyl)amino)methylene)-1-(benzo[d]thiazol-2-yl)-3-(((4-chlorophenyl)thio)methyl)-1H-pyrazol-5(4H)-one](/img/structure/B2447347.png)
![4-{2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2447350.png)
![3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2447352.png)
![N-(4-fluorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2447353.png)
![2-{[1-(3-Chlorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2447354.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2447358.png)
![1'-(Quinoline-8-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2447359.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2447364.png)
